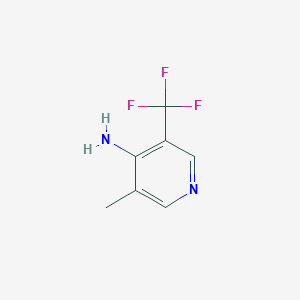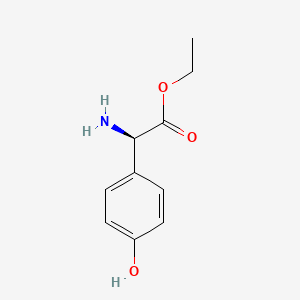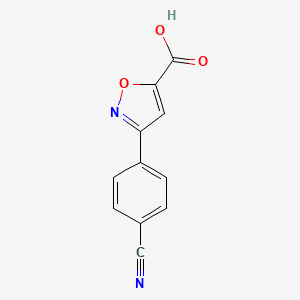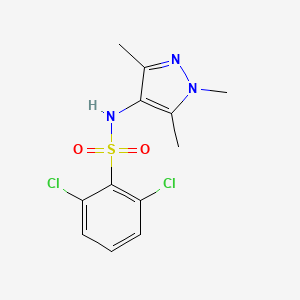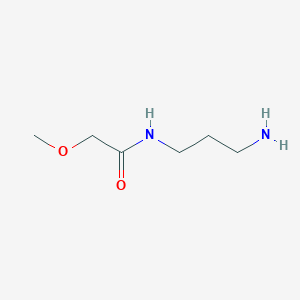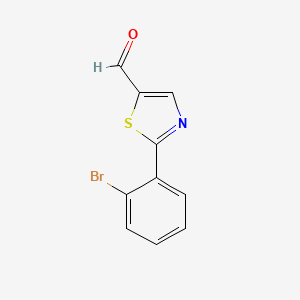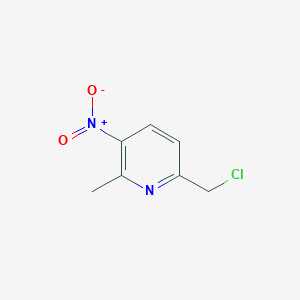
n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine: is a synthetic organic compound with a complex structure It features a cyclobutyl ring substituted with a methoxyethyl group and a methylpropan-2-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine typically involves multiple steps. One common approach is to start with the cyclobutyl ring, which is then functionalized with a methoxyethyl group. The final step involves the introduction of the methylpropan-2-amine moiety under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxyethyl group.
Reduction: Reduction reactions may target the amine group, converting it to various derivatives.
Substitution: Substitution reactions can occur at the cyclobutyl ring or the methoxyethyl group, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study the effects of cyclobutyl-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine: In medicine, this compound may have potential as a pharmaceutical intermediate. Its structural features could be exploited to develop new drugs with specific therapeutic effects.
Industry: In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The methoxyethyl group and the amine moiety can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The cyclobutyl ring provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- n-((1-(2-Methoxyethyl)cyclobutyl)methyl)ethanamine
- 1-(2-methoxyethyl)-N-{[1-(methoxymethyl)cyclobutyl]methyl}pyrrolidine-3-carboxamide
Comparison: Compared to similar compounds, n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine stands out due to its unique combination of a cyclobutyl ring and a methylpropan-2-amine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H25NO |
|---|---|
Peso molecular |
199.33 g/mol |
Nombre IUPAC |
N-[[1-(2-methoxyethyl)cyclobutyl]methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H25NO/c1-11(2,3)13-10-12(6-5-7-12)8-9-14-4/h13H,5-10H2,1-4H3 |
Clave InChI |
QWQYTLNVYNVUDN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC1(CCC1)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


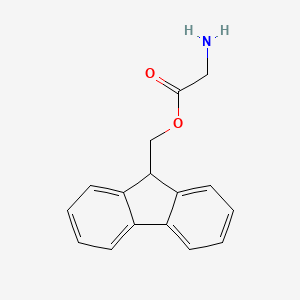
![[3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13567268.png)
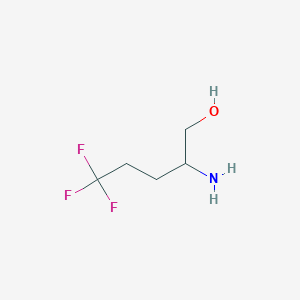
![{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride](/img/structure/B13567276.png)



